Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro-
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Overview
Description
Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- is a synthetic organic compound with the molecular formula C12H10F3NO3. It is characterized by the presence of a benzoic acid core substituted with a cyclopropyl group, an acetylaMino group, and three fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the benzoic acid core.
Acetylation: Addition of the acetylaMino group.
Fluorination: Introduction of fluorine atoms at specific positions on the aromatic ring.
These reactions often require specific catalysts, solvents, and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also employ advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxidized products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups with varying functional groups.
Fluorinated aromatic compounds: Aromatic compounds with fluorine atoms at different positions.
Uniqueness
Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
143785-87-9 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
0 |
Synonyms |
Benzoic acid, 4-[1-(acetylaMino)cyclopropyl]-2,3,5-trifluoro- |
Origin of Product |
United States |
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